molecular formula C18H26N4O2 B3837210 (4-Methylpiperazino){4-[(4-methylpiperazino)carbonyl]phenyl}methanone

(4-Methylpiperazino){4-[(4-methylpiperazino)carbonyl]phenyl}methanone

Cat. No.: B3837210
M. Wt: 330.4 g/mol
InChI Key: MYSZJGUDTIJZJO-UHFFFAOYSA-N
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Description

(4-Methylpiperazino){4-[(4-methylpiperazino)carbonyl]phenyl}methanone is a synthetic organic compound characterized by the presence of two 4-methylpiperazine groups attached to a phenylmethanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpiperazino){4-[(4-methylpiperazino)carbonyl]phenyl}methanone typically involves the following steps:

    Formation of 4-methylpiperazine: This can be achieved by the reaction of piperazine with methyl iodide under basic conditions.

    Attachment to phenylmethanone: The 4-methylpiperazine is then reacted with 4-(chlorocarbonyl)phenylmethanone in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale synthesis of 4-methylpiperazine: Using continuous flow reactors to ensure consistent quality and yield.

    Efficient coupling reactions: Utilizing automated systems to control reaction parameters and optimize the yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperazino){4-[(4-methylpiperazino)carbonyl]phenyl}methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

    Materials Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability or mechanical strength.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

    Bioconjugation: It can be used to modify biomolecules, aiding in the study of protein interactions and functions.

Medicine

    Drug Development: The compound’s structure allows it to interact with various biological targets, making it a potential lead compound for the development of new therapeutics.

    Diagnostic Agents: It can be used in the design of imaging agents for medical diagnostics.

Industry

    Polymer Additives: The compound can be used as an additive in the production of high-performance polymers.

    Coatings: It can be incorporated into coatings to enhance their protective properties.

Mechanism of Action

The mechanism of action of (4-Methylpiperazino){4-[(4-methylpiperazino)carbonyl]phenyl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine groups can form hydrogen bonds or electrostatic interactions with these targets, leading to inhibition or modulation of their activity. The phenylmethanone core provides a rigid scaffold that enhances binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (4-Methylpiperazino){4-[(4-methylpiperazino)carbonyl]phenyl}ethanone: Similar structure but with an ethanone core instead of methanone.

    (4-Methylpiperazino){4-[(4-methylpiperazino)carbonyl]phenyl}propanone: Similar structure but with a propanone core instead of methanone.

Uniqueness

    Binding Affinity: The methanone core in (4-Methylpiperazino){4-[(4-methylpiperazino)carbonyl]phenyl}methanone provides a unique spatial arrangement that enhances binding affinity to certain targets compared to its ethanone and propanone analogs.

    Reactivity: The compound’s specific structure allows it to undergo a distinct set of chemical reactions, making it more versatile in synthetic applications.

Properties

IUPAC Name

[4-(4-methylpiperazine-1-carbonyl)phenyl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-19-7-11-21(12-8-19)17(23)15-3-5-16(6-4-15)18(24)22-13-9-20(2)10-14-22/h3-6H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSZJGUDTIJZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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